Cas no 328085-65-0 (2-Methyl-4-bromoindene)

2-Methyl-4-bromoindene is a versatile alkylated bromoindene derivative. It offers a distinct structural advantage due to its substituted double bond, which enhances its reactivity in various chemical transformations. Its bromo substituent provides an excellent leaving group, facilitating substitution reactions. Additionally, the 2-methyl group contributes to increased stability and selectivity in reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
2-Methyl-4-bromoindene structure
2-Methyl-4-bromoindene structure
Product Name:2-Methyl-4-bromoindene
CAS No:328085-65-0
MF:C10H9Br
MW:209.082462072372
CID:1451609
Update Time:2025-10-15

2-Methyl-4-bromoindene Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-methyl-1H-Indene
    • 1H-Indene, 4-bromo-2-methyl-
    • 2-Methyl-4-bromoindene
    • Inchi: 1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3
    • InChI Key: RLKASFXMXUOUFQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C=C(C)C2

Computed Properties

  • Exact Mass: 207.98877

Experimental Properties

  • Density: 1.432±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 104-108 ºC (5 Torr)
  • Flash Point: 117.9±18.7 ºC,
  • Solubility: Insuluble (5.6E-3 g/L) (25 ºC),
  • PSA: 0

2-Methyl-4-bromoindene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M227320-50mg
2-Methyl-4-bromoindene
328085-65-0
50mg
$414.00 2023-05-18
TRC
M227320-100mg
2-Methyl-4-bromoindene
328085-65-0
100mg
$781.00 2023-05-18
TRC
M227320-250mg
2-Methyl-4-bromoindene
328085-65-0
250mg
$1734.00 2023-05-18
TRC
M227320-500mg
2-Methyl-4-bromoindene
328085-65-0
500mg
$ 3000.00 2023-09-07

2-Methyl-4-bromoindene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  2 h, -5 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
Reference
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Pentane ,  Hexane ;  10 min, 0 °C; 10 min, 0 °C; 10 h, reflux; reflux → -80 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  -80 °C → rt; 12 h, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux
Reference
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Production Method 3

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux
Reference
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  15 min, rt; 15 min, rt
1.2 4 h, reflux; reflux → rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt; 2 h, 160 °C
1.5 Reagents: Thionyl chloride Solvents: Thionyl chloride ;  24 h, rt; reflux
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ;  1 h, 0 °C; 3 h, reflux; reflux → rt
1.7 Reagents: Water ;  cooled
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  2 h, -5 °C; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
2.3 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
Reference
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  4 h, 0 °C; overnight, rt
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Pentane ,  Hexane ;  10 min, 0 °C; 10 min, 0 °C; 10 h, reflux; reflux → -80 °C
2.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  -80 °C → rt; 12 h, rt
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux
Reference
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

2-Methyl-4-bromoindene Raw materials

2-Methyl-4-bromoindene Preparation Products

2-Methyl-4-bromoindene Related Literature

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